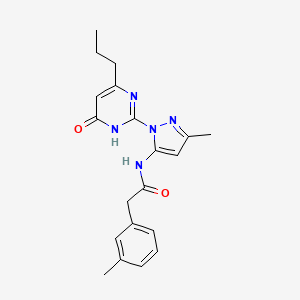![molecular formula C11H20N2O2 B2929134 Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate CAS No. 2402789-13-1](/img/structure/B2929134.png)
Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate is a synthetic organic compound featuring a complex cyclopentene ring system substituted with an aminomethyl group and a tert-butyl carbamate protecting group
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentene Synthesis: : The initial step involves the synthesis of the cyclopentene ring. This can be achieved via a Diels-Alder reaction between a suitable diene and dienophile under controlled temperatures.
Aminomethyl Substitution: : Following ring formation, the cyclopentene derivative undergoes a substitution reaction where an aminomethyl group is introduced. This typically requires the presence of amine reagents and catalysts to facilitate the substitution.
Carbamate Protection: : The final step involves the protection of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate.
Industrial Production Methods
Industrial-scale production of this compound follows similar principles but often employs optimized catalysts, larger reaction vessels, and automated control systems to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under appropriate conditions.
Reduction: : Reduction reactions can target the cyclopentene ring or the aminomethyl group, potentially yielding cyclopentane derivatives or primary amines, respectively.
Substitution: : The carbamate group can be involved in substitution reactions, where nucleophiles replace the tert-butyl group, facilitating the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Substitution: : Reagents like alkyl halides in the presence of base for nucleophilic substitution.
Major Products
Oxidation: : Imines, nitriles
Reduction: : Cyclopentane derivatives, primary amines
Substitution: : Various carbamate derivatives
科学研究应用
Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate finds use in numerous scientific domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: : Potential precursor in the synthesis of pharmacologically active compounds, particularly in the development of novel therapeutics.
Industry: : Application in the production of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules or by participating in chemical reactions:
Molecular Targets: : Enzymes, receptors, or nucleic acids where the aminomethyl group facilitates binding or reaction.
Pathways Involved: : Inhibition or modulation of enzymatic pathways, interference with signal transduction mechanisms, or alteration of cellular metabolic processes.
相似化合物的比较
Compared to other cyclopentene derivatives, Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate stands out due to its unique combination of substituents and protecting groups:
Unique Features: : The presence of both a rigid cyclopentene ring and an easily removable tert-butyl carbamate group enhances its versatility in synthetic applications.
Similar Compounds
Cyclopentene derivatives with different substituents.
N-(tert-butoxycarbonyl)-protected amines.
Compounds like tert-butyl N-[(1R,4S)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate where the stereochemistry is different.
Overall, this compound’s unique structural and functional properties make it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWBWRGSMBQIS-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2929051.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2929054.png)
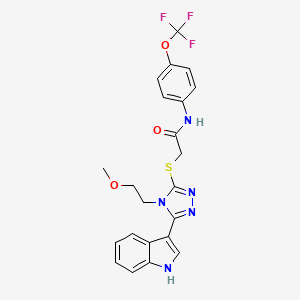
![N-(4-acetylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929056.png)
![1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride](/img/structure/B2929057.png)
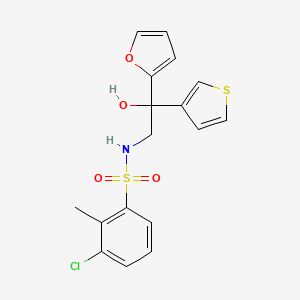
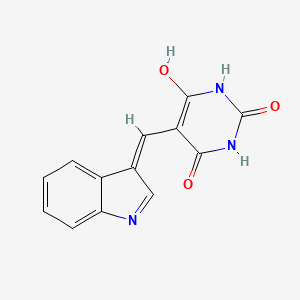
![2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2929060.png)
![N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2929065.png)
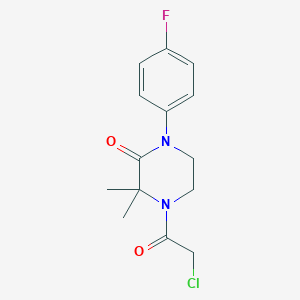
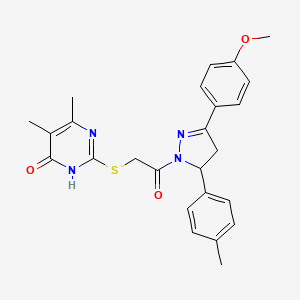
![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2929069.png)
![3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one](/img/structure/B2929071.png)
